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Compound of Interest

Compound Name: 7-Phenoxyquinolin-2(1H)-one

Cat. No.: B15351563

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics
and a plausible synthetic route for 7-Phenoxyquinolin-2(1H)-one. While direct experimental
data for this specific compound is not readily available in the cited literature, this guide
extrapolates expected spectroscopic values based on structurally similar quinolin-2(1H)-one
derivatives. The methodologies provided are standard protocols for the characterization of such
heterocyclic compounds.

Spectroscopic Data

The following tables summarize the expected quantitative spectroscopic data for 7-
Phenoxyquinolin-2(1H)-one. These values are estimations derived from the analysis of
related compounds and should be confirmed by experimental data.

Table 1: Predicted 'H NMR Spectroscopic Data
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Chemical Shift (5,

Coupling Constant

Multiplicity Assignment

ppm) (3, Hz)

~11.8 S N-H

~7.9 d ~9.5 H-4

~7.8 d ~8.5 H-5

~7.4-7.5 m Phenyl H (ortho)
~7.2 t ~7.5 Phenyl H (meta)
~7.1 t ~7.3 Phenyl H (para)
~6.9 dd ~8.5,~2.0 H-6

~6.8 d ~2.0 H-8

~6.5 d ~9.5 H-3

Table 2: Predicted **C NMR Spectroscopic Data
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Chemical Shift (6, ppm) Assignment
~162.5 C-2

~157.0 C-7

~156.0 Phenyl C (ipso)
~141.0 C-8a

~140.0 C-4

~130.0 Phenyl C (meta)
~129.0 C-5

~124.0 Phenyl C (para)
~122.0 C-4a

~120.0 Phenyl C (ortho)
~118.0 C-6

~116.0 C-3

~105.0 C-8

Table 3: Predicted Mass Spectrometry Data

lon m/z (calculated)
[M+H]* 238.0863
[M+Na]* 260.0682

Table 4: Predicted Infrared (IR) Spectroscopy Data
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Wavenumber (cm~?) Assignment
~3100-2900 N-H stretch

~1660 C=0 stretch (amide)
~1600, ~1500, ~1450 C=C stretch (aromatic)
~1240 C-O-C stretch (aryl ether)

Experimental Protocols

The following are detailed methodologies for the key experiments that would be used to obtain
the spectroscopic data for 7-Phenoxyquinolin-2(1H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of
deuterated dimethyl sulfoxide (DMSO-ds). Tetramethylsilane (TMS) is used as an internal
standard.

H NMR Acquisition:

The sample is placed in the spectrometer.

The magnetic field is shimmed to achieve homogeneity.

A standard one-pulse *H NMR experiment is performed.

Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an
acquisition time of 2-4 seconds.

Data is processed with Fourier transformation, phase correction, and baseline correction.
13C NMR Acquisition:

o A proton-decoupled 13C NMR experiment is performed.
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» Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a larger
number of scans compared to *H NMR to improve the signal-to-noise ratio.

o Data processing is similar to that for *H NMR.

Mass Spectrometry (MS)

Instrumentation: A high-resolution mass spectrometer (HRMS) with an electrospray ionization
(ESI) source.

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or
acetonitrile) to a concentration of approximately 1 mg/mL. The solution is then further diluted to
the low pg/mL or ng/mL range.

Data Acquisition:

o The sample solution is introduced into the ESI source via direct infusion or through a liquid
chromatography (LC) system.

e The mass spectrometer is operated in positive ion mode.
e The full scan mass spectrum is acquired over a relevant m/z range (e.g., 100-500).

e The exact mass of the molecular ion is determined to confirm the elemental composition.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

A small amount of the solid sample is placed directly onto the ATR crystal.

Pressure is applied to ensure good contact between the sample and the crystal.

The IR spectrum is recorded, typically in the range of 4000-400 cm™1.

The background spectrum of the empty ATR crystal is subtracted from the sample spectrum.
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Mandatory Visualization

The following diagram illustrates a plausible synthetic workflow for 7-Phenoxyquinolin-2(1H)-
one, starting from the known precursor 7-hydroxyquinolin-2(1H)-one.
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Synthesis of 7-Phenoxyquinolin-2(1H)-one

Base (e.g., K2CO3) Phenyldiazonium salt or

AR A0 A eme Solvent (e.g., DMF) lodobenzene with Cu catalyst

Reagents

Reaction Mixture

rocessing

Work-up and Purification
(e.g., Extraction, Chromatography)

7-Phenoxyquinolin-2(1H)-one
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Hypothetical Signaling Pathway for 7-Phenoxyquinolin-2(1H)-one
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 To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 7-
Phenoxyquinolin-2(1H)-one: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b15351563#spectroscopic-data-nmr-ir-
mass-of-7-phenoxyquinolin-2-1h-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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